Choline salicylate

描述

胆碱水杨酸盐是一种非甾体抗炎药 (NSAID),是水杨酸的胆碱盐。它通常用作镇痛药、退热药和消炎药。 该化合物对治疗轻度至中度疼痛、发烧和炎症性疾病(如关节炎、类风湿性关节炎和骨关节炎)有效 。 它也用于婴儿的出牙凝胶和各种用于口腔不适的局部制剂 .

准备方法

合成路线和反应条件: 胆碱水杨酸盐可以通过在化学计量比下使胆碱碱与水杨酸反应来合成。此反应生成胆碱水杨酸盐溶液。 胆碱碱不稳定,易分解,导致产物不纯,收率低 。 另一种方法是使碳酸氢胆碱与水杨酸反应,尽管价格更高,但它能提供更稳定的产物 .

工业生产方法: 在工业环境中,胆碱水杨酸盐通常通过将水杨酸溶解在合适的溶剂中,然后加入胆碱碱或碳酸氢胆碱来生产。然后加热反应混合物以促进反应。 通过蒸馏去除多余的水来分离产物,然后用极性溶剂(如甲醇、乙醇或异丙醇)稀释,并用非极性溶剂(如乙醚或苯)沉淀 .

化学反应分析

Chemical Stability and Degradation

- Overview Choline salicylate's susceptibility to degradation has been studied under various stress conditions, including hydrolysis, oxidation, and photolysis .

- Hydrolytic Degradation

- Neutral Environment: this compound is practically stable in a neutral environment (water) at 90°C for up to 10 days .

- Acidic Environment: It is practically stable in acidic conditions, with degradation occurring only at higher hydrochloric acid concentrations (1M) at 90°C .

- Alkaline Environment: this compound is considered stable in an alkaline medium, though it experiences significant loss (36.7%) in 1M NaOH after 24 hours .

- Oxidative Degradation this compound is very stable in an oxidizing environment. Minimal degradation occurs even with a 10% hydrogen peroxide solution at room temperature for 24 hours .

- Photodegradation this compound is photolabile in solution, undergoing decomposition when exposed to light . Exposure to radiation at 1.2 and 6.0 x 10^6 lux·h results in decomposition . Solutions should be protected from light during storage .

- Sterilization this compound solutions can be sterilized using saturated steam under pressure at 121 ± 2 °C for 20 minutes at a pressure of 101.4 kPa without significant degradation .

Degradation Products

- Under stress conditions, this compound can degrade into other compounds .

- Identified Degradation Products 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid have been identified as degradation products under photolysis and oxidation .

Method Development and Validation

- RP-HPLC Method A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for determining salicylic acid in choline magnesium trisalicylate tablets .

- Specificity The method ensures effective separation of salicylic acid and its degradation products .

- Linearity Linearity is assessed by plotting a calibration curve correlating peak response with corresponding concentrations .

Reactivity

- This compound is incompatible with strong acids, iron salts, and strong alkalies .

- Aqueous solutions of this compound do not liberate free salicylic acid above pH 3.5 .

Table 1: Stability of this compound under Different Conditions

| Medium | Result |

|---|---|

| Neutral Environment (H2O, 90°C) | Practically stable for 10 days |

| Acidic Environment (HCl, 90°C) | Practically stable; degradation at 1M HCl |

| Alkaline Environment (NaOH, 90°C) | Stable; significant loss in 1M NaOH after 24 hours |

| Oxidizing Environment (H2O2, room temp.) | Very stable |

| Photostability | Photolabile; decomposes when exposed to light; 2,3- and 2,5-dihydroxybenzoic acids identified as degradation products |

科学研究应用

Chemical Properties and Mechanism of Action

Choline salicylate is known for its high solubility in water and other solvents, making it suitable for various formulations. It acts primarily through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .

Analgesic and Anti-inflammatory Uses

This compound is utilized in treating conditions such as arthritis, rheumatism, and other inflammatory disorders. Its efficacy as an analgesic is comparable to that of aspirin but with reduced gastrointestinal side effects . A comparative study indicated that this compound induces less gastric irritation than traditional aspirin formulations .

Topical Formulations

Due to its solubility and absorption characteristics, this compound is often used in topical applications. It can be formulated into gels or ointments for localized treatment of pain and inflammation. A study demonstrated that topical administration leads to rapid absorption and effective therapeutic outcomes .

Oral Gels for Mucosal Inflammation

This compound is also employed in oral gels for treating mucosal inflammation, particularly in conditions like stomatitis or laryngitis. These formulations provide direct relief to affected areas while minimizing systemic absorption .

Efficacy in Pain Management

A clinical study involving patients with chronic pain conditions showed significant improvements when treated with this compound compared to placebo. Patients reported reduced pain levels and improved functionality .

Safety Profile

While this compound is generally well-tolerated, there have been reports of adverse reactions, particularly in children using teething gels containing the compound. A case study highlighted a child experiencing severe symptoms after excessive use of a this compound gel, leading to a diagnosis of Reye’s syndrome . This underscores the importance of dosage regulation.

Research on Eye Irritation Potential

Recent studies have explored the use of this compound in ophthalmic formulations. A study assessing the irritation potential of eye drops containing 2% this compound found them to be non-irritating according to short time exposure tests on rabbit corneal cell lines . This suggests potential applications in ocular therapies without significant side effects.

Data Table: Summary of Applications

| Application Area | Formulation Type | Efficacy/Findings |

|---|---|---|

| Analgesia | Oral tablets/gels | Effective pain relief with fewer GI side effects |

| Topical Pain Relief | Creams/Ointments | Rapid absorption; effective for localized treatment |

| Mucosal Inflammation | Oral gels | Direct application provides symptomatic relief |

| Ocular Applications | Eye drops | Non-irritating; potential for ocular therapies |

作用机制

相似化合物的比较

胆碱水杨酸盐属于水杨酸盐家族,该家族包括阿司匹林(乙酰水杨酸)、水杨酸镁和水杨酸 。 与阿司匹林相比,胆碱水杨酸盐不太可能引起胃肠道刺激 。 水杨酸镁和水杨酸也因其镇痛和消炎特性而被使用,但它们的药代动力学特征和副作用特征不同 .

类似化合物:

- 阿司匹林(乙酰水杨酸)

- 水杨酸镁

- 水杨酸

- 双氟尼沙利德

- 碱式水杨酸铋

胆碱水杨酸盐独特地结合了胆碱和水杨酸,在功效和减少胃肠道副作用之间取得了平衡,使其成为临床和研究环境中的宝贵化合物。

生物活性

Choline salicylate (CS) is a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid, known for its analgesic, anti-inflammatory, and antipyretic properties. This compound has been widely studied for its biological activity, particularly its mechanism of action, pharmacokinetics, therapeutic applications, and potential adverse effects.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in promoting inflammation, pain, and fever. By reducing prostaglandin levels, CS alleviates pain and inflammation at both peripheral and central levels .

Pharmacokinetics

This compound is rapidly absorbed across the buccal mucosa when administered orally. Studies indicate that it achieves peak plasma levels significantly faster than acetylsalicylic acid (aspirin), with absorption half-lives of approximately 0.1 hours compared to 0.36 hours for aspirin . The pharmacokinetic profile is summarized in the following table:

| Parameter | This compound | Aspirin |

|---|---|---|

| Absorption Half-life | 0.1 hours | 0.36 hours |

| Peak Plasma Level Time | 10 minutes | 120 minutes |

| Volume of Distribution | 0.15 L/kg | Not specified |

| Protein Binding | 80-90% | High |

| Metabolism | Glucuronidation | Hydroxylation |

| Elimination Half-life | 2-4 hours | 2-3 hours |

Therapeutic Applications

This compound has been used in various formulations, including oral gels and topical applications for treating conditions such as:

- Oral Ulcers : CS is commonly used in gel formulations to soothe oral mucosal lesions. Clinical studies have shown that it effectively reduces inflammation and promotes healing in oral ulcers .

- Pain Relief : It is indicated for mild to moderate pain relief due to its analgesic properties comparable to aspirin .

- Anti-inflammatory Treatment : CS is utilized in treating inflammatory conditions due to its ability to diminish inflammatory responses .

Case Studies and Clinical Findings

Several case studies highlight both the therapeutic benefits and potential risks associated with this compound:

- Refractory Gastric Ulceration : A case report described a patient who developed refractory gastric ulcers attributed to excessive use of an oral gel containing this compound. The patient's symptoms resolved upon discontinuation of the gel, emphasizing the importance of monitoring dosage .

- Childhood Toxicity : A safety report indicated that excessive application of this compound gel in children could lead to systemic toxicity resembling Reye’s syndrome, highlighting the need for cautious use in pediatric populations .

- Comparison with Aspirin : In a comparative study involving 50 subjects, this compound was found to induce significantly less gastrointestinal blood loss than aspirin while providing similar analgesic effects .

Adverse Effects

While this compound is generally well-tolerated, it can cause side effects similar to those of other NSAIDs, including:

- Gastrointestinal irritation

- Risk of Reye’s syndrome in children

- Allergic reactions in sensitive individuals

Monitoring for signs of salicylism (overdose) is essential, particularly in vulnerable populations such as infants and individuals with pre-existing gastrointestinal conditions .

属性

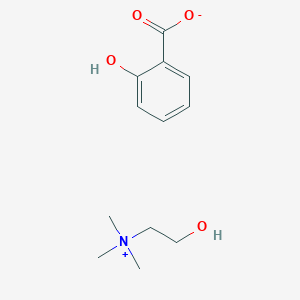

IUPAC Name |

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKCHVLMFQVBAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062103 | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Choline salicylate relieves pain by inhibition of prostaglandin synthesis and reduces fever by acting on the hypothalamus heat-regulating center. It also inhibits the generation of impulses through the inhibition of cyclooxygenase enzyme (COX),. Cyclooxygenase is involved in the production of prostaglandins, in response to injury and after various other stimuli. The prostaglandins promote pain, swelling, and inflammation. The choline salicylate decreases inflammation and pain by reducing the production of these prostaglandins in the area of the mouth it is applied to. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2016-36-6 | |

| Record name | Choline salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline salicylate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)trimethylammonium salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD510K1IQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。